Azoethane
Overview
Description
Azoethane, also known as 1,2-diethyldiazene, is an organic compound with the molecular formula C4H10N2. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (―N=N―). This compound is a colorless liquid with a fruity odor and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azoethane can be synthesized through the reaction of N,N’-diethylsulfamide with sodium hypochlorite in an aqueous solution. The process involves the following steps :
Preparation of N,N’-diethylsulfamide: Ethylamine and pyridine are reacted with sulfuryl chloride in petroleum ether at low temperatures (-30° to -15°C). The resulting mixture is then made acidic and heated under reflux to obtain N,N’-diethylsulfamide.
Formation of this compound: N,N’-diethylsulfamide is dissolved in an aqueous sodium hydroxide solution and reacted with sodium hypochlorite. The mixture is then acidified and extracted with toluene to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous extraction and distillation techniques helps in obtaining high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Azoethane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen or other oxidizing agents under controlled temperature conditions.
Photolysis: Requires ultraviolet light sources and can be influenced by the presence of solvents and temperature.
Major Products:
Oxidation: Acetaldehyde, ethanol, and ethyl hydroperoxide.
Photolysis: Nitrogen and ethane.
Scientific Research Applications
Azoethane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other azo compounds and in studying radical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of radical formation and oxidative stress.
Medicine: Explored for its potential use in drug development and as a model compound for studying the behavior of azo compounds in biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of azoethane involves the formation of radicals upon decomposition. When exposed to ultraviolet light, this compound undergoes photolysis, leading to the formation of nitrogen and ethane. The energy absorbed during this process excites the molecules, causing the nitrogen-nitrogen bond to break and form radicals. These radicals can then participate in various chemical reactions, including oxidation and substitution .
Comparison with Similar Compounds
- Azobenzene
- Diazomethane
- Diethyldiazene
Azoethane’s unique properties and versatile applications make it an important compound in both scientific research and industrial processes
Properties
IUPAC Name |
diethyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMMHZKGCDQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313995, DTXSID601316125 | |
Record name | (1E)-1,2-Diethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-14-7, 15463-99-7 | |
Record name | 1,2-Diethyldiazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Azoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E)-1,2-Diethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diethyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV600335V1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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